![molecular formula C19H13N3O2S B12585674 2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) CAS No. 600729-72-4](/img/structure/B12585674.png)
2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is a complex organic compound that features a pyridine core substituted with thiophene and pyridine-1-oxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is typically carried out at room temperature for about an hour, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine-1-oxide groups can be reduced to pyridine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) involves its ability to coordinate with metal ions, forming stable complexes. This coordination can alter the electronic properties of the compound, making it useful as a fluorescent sensor. The molecular targets include metal ions such as Fe³⁺, and the pathways involved are primarily related to the formation of coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Thienyl)pyridine: A simpler analog with similar coordination properties.
2,2’6’,2’'-Terpyridine: Another pyridine-based ligand with applications in coordination chemistry.
Uniqueness
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is unique due to its combination of thiophene and pyridine-1-oxide groups, which provide distinct electronic and photophysical properties. This makes it particularly useful in applications requiring selective fluorescent sensing and coordination with metal ions .
Propriétés
Numéro CAS |
600729-72-4 |
|---|---|
Formule moléculaire |
C19H13N3O2S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2,6-bis(1-oxidopyridin-1-ium-2-yl)-4-thiophen-2-ylpyridine |
InChI |
InChI=1S/C19H13N3O2S/c23-21-9-3-1-6-17(21)15-12-14(19-8-5-11-25-19)13-16(20-15)18-7-2-4-10-22(18)24/h1-13H |
Clé InChI |
FNKPCHYJYZGCOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)C2=CC(=CC(=N2)C3=CC=CC=[N+]3[O-])C4=CC=CS4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)
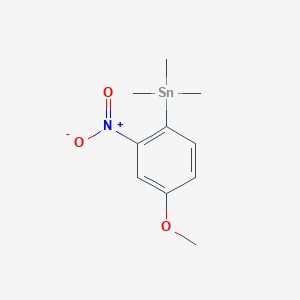


![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
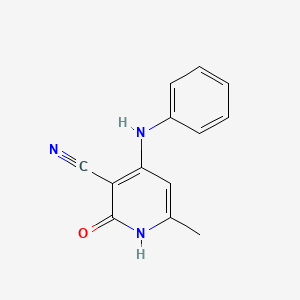

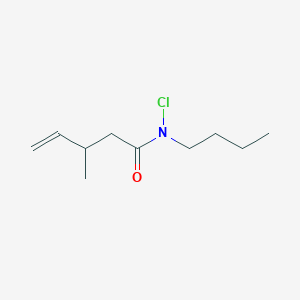
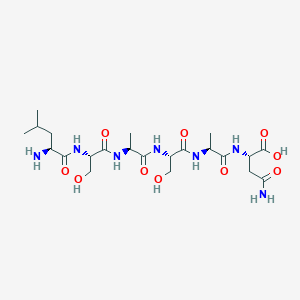
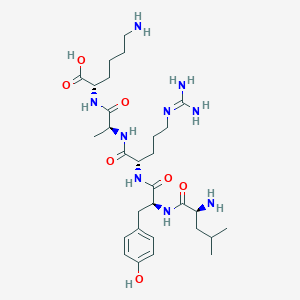
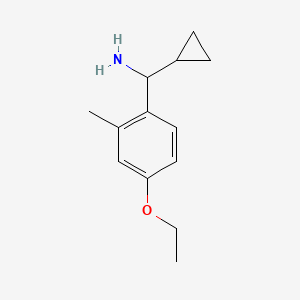
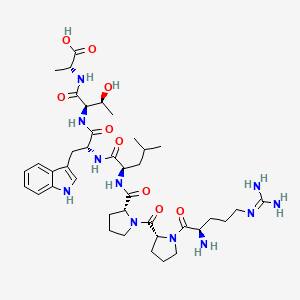
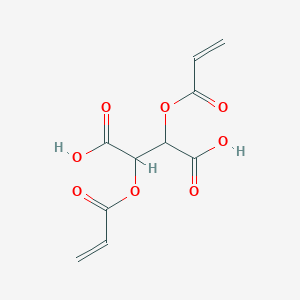
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
